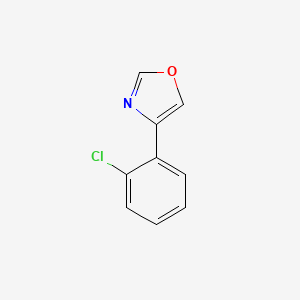

4-(2-chlorophenyl)oxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2-chlorophenyl)-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-8-4-2-1-3-7(8)9-5-12-6-11-9/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTRUFIIJWIGUKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=COC=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70735776 | |

| Record name | 4-(2-Chlorophenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70735776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

649735-37-5 | |

| Record name | 4-(2-Chlorophenyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70735776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization of the 4 2 Chlorophenyl Oxazole Scaffold

Electrophilic and Nucleophilic Substitution Reactions on the Oxazole (B20620) Ring

The oxazole ring is an electron-deficient heterocycle, which makes electrophilic substitution challenging unless activating (electron-releasing) groups are present on the ring. pharmaguideline.comfirsthope.co.in The reactivity of the carbon positions on the oxazole ring towards electrophiles generally follows the order C4 > C5 > C2. pharmaguideline.compharmdbm.com However, due to the presence of the phenyl group at the C4 position, electrophilic attack on 4-(2-chlorophenyl)oxazole would be expected to occur preferentially at the C5 position. wikipedia.orgtandfonline.com Reactions such as nitration and halogenation typically require harsh conditions and may not proceed on an unsubstituted oxazole ring. pharmaguideline.comfirsthope.co.in

Nucleophilic substitution reactions on the oxazole ring are also uncommon and typically require the presence of a good leaving group. pharmaguideline.comtandfonline.com The most electron-deficient carbon, and therefore the most susceptible to nucleophilic attack, is the C2 position. pharmaguideline.com Halogen atoms at the C2 position can be readily displaced by nucleophiles. pharmaguideline.com Deprotonation at the C2 position can be achieved using a strong base, which facilitates functionalization. wikipedia.org This C2-lithiated intermediate can then react with various electrophiles. firsthope.co.innih.gov However, nucleophilic attacks on the oxazole ring can often lead to ring cleavage rather than simple substitution. pharmaguideline.com For instance, oxazoles can be converted to imidazoles in the presence of ammonia (B1221849) or formamide (B127407). pharmaguideline.com

| Reaction Type | Position | Reactivity and Influencing Factors | Example Transformation |

| Electrophilic Substitution | C5 | Difficult due to the electron-deficient ring. The 4-phenyl group directs attack to C5. Requires activating groups for feasible reactions. wikipedia.orgtandfonline.com | Halogenation (e.g., with Br₂) leading to a 5-bromo derivative. |

| Nucleophilic Substitution | C2 | Most electron-deficient position. Requires a good leaving group (e.g., halogen) for substitution to occur. pharmaguideline.comwikipedia.org | Displacement of a 2-chloro group with an alkoxide (e.g., NaOMe). |

| Metallation | C2 | Deprotonation is possible with a strong base (e.g., n-BuLi), forming a 2-lithiooxazole intermediate. firsthope.co.innih.gov | Reaction of 2-lithiooxazole with CO₂ to yield a 2-carboxyoxazole. firsthope.co.in |

| Ring Cleavage | Ring | Can occur under strong nucleophilic conditions, leading to other heterocyclic systems or open-chain products. pharmaguideline.com | Conversion to an imidazole (B134444) derivative upon treatment with ammonia. pharmaguideline.com |

Reactions Involving the Chlorophenyl Substituent

The 2-chlorophenyl group attached to the oxazole ring provides a key site for derivatization, primarily through reactions characteristic of aryl chlorides. While nucleophilic aromatic substitution on the chloro-substituent is difficult and requires harsh conditions or strong electron-withdrawing groups on the phenyl ring, transition-metal-catalyzed cross-coupling reactions are highly effective.

These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the position of the chlorine atom. Methodologies like the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings are powerful tools for modifying the chlorophenyl moiety. The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and selectivity. For instance, palladium and nickel catalysts are commonly employed for activating the relatively inert C-Cl bond. nih.gov The development of multimetallic systems and specific additives like LiCl has been shown to accelerate these couplings, particularly for unactivated aryl chlorides. nih.gov

| Coupling Reaction | Reactants | Catalyst/Reagents | Product Type |

| Suzuki-Miyaura | Aryl or vinyl boronic acid/ester | Pd or Ni catalyst, Base | Biaryl or vinyl derivative |

| Heck | Alkene | Pd catalyst, Base | Aryl-substituted alkene |

| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Aryl-substituted alkyne |

| Buchwald-Hartwig | Amine, Alcohol, Thiol | Pd catalyst, Ligand, Base | Aryl amine, ether, or thioether |

| Stille | Organostannane | Pd catalyst | Biaryl, vinyl, or alkyl derivative |

| Negishi | Organozinc reagent | Pd or Ni catalyst | Biaryl, vinyl, or alkyl derivative |

Functionalization and Derivatization Strategies

A variety of functionalization and derivatization strategies can be applied to the this compound scaffold by combining reactions on the oxazole ring and the chlorophenyl substituent. These strategies allow for the systematic modification of the molecule to generate libraries of compounds for various applications.

One primary strategy involves initial functionalization of the oxazole ring, for example, through lithiation at the C2 position followed by quenching with an electrophile. ucsb.edu This can introduce a wide range of substituents. Subsequently, the chlorophenyl ring can be modified using cross-coupling reactions. Conversely, the chlorophenyl group can be addressed first, followed by modification of the oxazole ring. The lower reactivity of the aryl chloride bond compared to aryl bromides or iodides can be advantageous for sequential coupling strategies. nih.gov

Furthermore, the entire this compound unit can be synthesized from various precursors using methods like the Robinson-Gabriel synthesis (cyclodehydration of α-acylamino ketones) or the van Leusen reaction (reaction of an aldehyde with tosylmethyl isocyanide, TosMIC). nih.govnih.gov By using appropriately substituted starting materials, derivatives can be generated with diverse functionalities at the 2 and 5 positions of the oxazole ring. nih.gov

Mechanistic Investigations of Key Transformations (e.g., Oxidative Cyclization, Singlet Oxygen Reactions)

Oxidative Cyclization: Many modern syntheses of substituted oxazoles rely on oxidative cyclization reactions. These methods often proceed under metal-catalyzed or metal-free conditions. For instance, the iodine-catalyzed tandem oxidative cyclization of aldehydes with various partners provides an efficient route to polysubstituted oxazoles. organic-chemistry.org Palladium-catalyzed and copper-mediated oxidative cyclizations have also been developed, which are thought to proceed through a cascade of C-N and C-O bond formations. rsc.org Hypervalent iodine reagents are also used to mediate the oxidative cyclization of precursors like enamides to form the oxazole ring. nsf.gov Mechanistic studies suggest these reactions can involve radical intermediates or concerted pathways depending on the specific reagents and substrates. nsf.gov

Singlet Oxygen Reactions: Oxazoles are known to react with singlet oxygen (¹O₂) primarily through a [4+2]-cycloaddition pathway, also known as a Diels-Alder reaction. nih.govclockss.org The oxazole acts as the diene, with the C2 and C5 positions participating in the cycloaddition. nih.gov This reaction forms an unstable bicyclic endoperoxide intermediate. nih.gov This intermediate rapidly undergoes rearrangement and cleavage. nih.govresearchgate.net The primary pathway involves the formation of a transient biradical structure that ultimately leads to a triamide product. nih.gov A secondary, less favorable pathway involves a [2+2]-cycloaddition of singlet oxygen across the C4=C5 bond. nih.gov The rate of these photo-oxidation reactions is influenced by the substituents on the oxazole ring; electron-donating groups tend to increase the reaction rate. nih.gov Phenyl-substituted oxazoles, in particular, react quickly with singlet oxygen. acs.org

| Transformation | Key Mechanistic Steps | Intermediates | Final Products |

| Oxidative Cyclization | Cascade C-N and C-O bond formation, often metal-catalyzed. rsc.org | Enamides, N-acylamino acids, arylimidates. nsf.gov | Substituted oxazoles. |

| Singlet Oxygen Reaction | [4+2]-cycloaddition of ¹O₂ across C2 and C5. nih.gov | Bicyclic endoperoxide, transient biradical. nih.gov | Triamides, imides. acs.org |

Spectroscopic Characterization and Structural Elucidation of 4 2 Chlorophenyl Oxazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Studies (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR: In the ¹H NMR spectra of 4-(2-chlorophenyl)oxazole derivatives, the proton signals of the oxazole (B20620) ring are characteristically observed. For instance, in a series of 2,5-disubstituted oxazoles, the proton at the C4 position of the oxazole ring typically appears as a singlet. The chemical shifts of the aromatic protons on the 2-chlorophenyl group are influenced by the substitution pattern and electronic environment.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For the parent oxazole ring, characteristic chemical shifts are observed for C2, C4, and C5. In substituted derivatives like this compound, the signals for the carbon atoms of the 2-chlorophenyl ring appear in the aromatic region, with their precise chemical shifts being sensitive to the electronic effects of the substituents. For example, in ethyl 5-(4-chlorophenyl)oxazole-2-carboxylate, the carbon signals of the chlorophenyl ring are distinct from those of the oxazole moiety rsc.org.

Table 1: Representative ¹H and ¹³C NMR Data for Oxazole Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Ethyl 5-(2-methoxyphenyl)oxazole-2-carboxylate rsc.org | 7.52 (s, 1H), 7.39-7.31 (m, 2H), 7.27 (s, 1H), 6.95 (d, J = 7.2 Hz, 1H), 4.56-4.43 (m, 2H), 3.87 (s, 3H), 1.46 (t, J = 7.2 Hz, 3H) | 160.0, 155.6, 154.1, 151.5, 130.1, 127.8, 124.1, 117.5, 115.6, 110.2, 62.5, 55.4, 14.1 |

| Ethyl 5-(4-chlorophenyl)oxazole-2-carboxylate rsc.org | 7.70 (d, J = 8.4 Hz, 2H), 7.52 (s, 1H), 7.44 (d, J = 8.4 Hz, 2H) | Not explicitly provided |

Mass Spectrometry (MS) Analysis in Structural Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. The fragmentation patterns observed in the mass spectrum can provide valuable structural information.

For oxazole derivatives, the molecular ion peak (M⁺) is typically prominent. The fragmentation of the oxazole ring often involves the loss of small, stable molecules like CO, HCN, or RCN, where R is a substituent. High-resolution mass spectrometry (HRMS) allows for the determination of the exact mass of the molecular ion, which in turn can be used to deduce the molecular formula with high accuracy rsc.org. For example, the HRMS data for ethyl 5-(2-methoxyphenyl)oxazole-2-carboxylate showed a [M+Na]⁺ peak at m/z 270.0734, which is consistent with the calculated value of 270.0737 for C₁₃H₁₃NNaO₄ rsc.org.

Table 2: High-Resolution Mass Spectrometry Data for Selected Oxazole Derivatives

| Compound | Molecular Formula | Calculated [M+Na]⁺ (m/z) | Found [M+Na]⁺ (m/z) |

| Ethyl 5-(2-methoxyphenyl)oxazole-2-carboxylate rsc.org | C₁₃H₁₃NO₄ | 270.0737 | 270.0734 |

| Ethyl 5-(4-ethoxyphenyl)oxazole-2-carboxylate rsc.org | C₁₄H₁₅NO₄ | 284.0893 | 284.0899 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The oxazole ring itself has characteristic vibrational modes. Key absorptions for this compound derivatives would include:

C=N stretching: Typically observed in the region of 1680-1620 cm⁻¹.

C=C stretching: Aromatic and oxazole ring stretching vibrations appear in the 1600-1400 cm⁻¹ range.

C-O-C stretching: The ether-like stretching of the oxazole ring is usually found between 1250 and 1020 cm⁻¹.

C-Cl stretching: The carbon-chlorine bond of the 2-chlorophenyl group will show an absorption in the fingerprint region, typically around 800-600 cm⁻¹.

For instance, the IR spectrum of ethyl 5-(4-chlorophenyl)oxazole-2-carboxylate shows characteristic peaks at 1726, 1477, 1411, 1184, 1127, 1090, and 833 cm⁻¹ rsc.org.

Table 3: Characteristic IR Absorption Bands for Oxazole Derivatives

| Functional Group | Wavenumber (cm⁻¹) |

| C=O (ester) | ~1730 |

| C=N (oxazole) | ~1615 |

| Aromatic C=C | ~1490 |

| C-O-C (oxazole) | ~1180-1120 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Properties

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy molecular orbitals. For aromatic and heteroaromatic compounds like this compound, the absorption bands are typically due to π → π* transitions.

The position of the maximum absorption (λmax) and the molar absorptivity (ε) are influenced by the extent of conjugation and the nature of substituents on the aromatic rings. Electron-donating or withdrawing groups on the 2-chlorophenyl ring can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maximum. Studies on various oxazole derivatives have shown that their absorption maxima can range from the near-UV to the visible region, depending on the specific substitution pattern researchgate.netresearchgate.net.

Advanced Spectroscopic Techniques for Elucidation (e.g., Fluorescence)

Some derivatives of this compound may exhibit fluorescence, which is the emission of light from an electronically excited state. Fluorescence spectroscopy can provide information about the electronic structure and dynamics of the excited state.

The fluorescence properties, including the emission wavelength and quantum yield, are highly sensitive to the molecular structure and the local environment. The introduction of electron-donating or electron-withdrawing groups can significantly alter the fluorescence behavior researchgate.net. For example, the fluorescence of some oxazole-based dyes has been shown to have a strong charge-transfer character researchgate.net. This property is of interest for the development of fluorescent probes and materials for optoelectronic applications. The investigation of the fluorescence behavior of a family of dyes based on the oxazolo[4,5-b]pyridine (B1248351) ring revealed that the introduction of electron-withdrawing and electron-donating groups causes an increase in the ground and excited state dipole moments researchgate.net.

Computational and Theoretical Chemistry Studies on 4 2 Chlorophenyl Oxazole

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to determine the molecular geometry, vibrational frequencies, and electronic properties of a compound. For instance, studies on molecules containing chlorophenyl and a heterocyclic ring, such as 2-(4-chlorophenyl)-1-methyl-1H-benzo[d]imidazole, have utilized DFT and HF methods with basis sets like 6-31G(d) to calculate these parameters researchgate.net. The optimized geometries from these calculations often show good agreement with experimental data from X-ray crystallography researchgate.net.

These calculations also provide insights into the electronic landscape of the molecule. The distribution of electron density can be visualized through Molecular Electrostatic Potential (MEP) maps, which identify electrophilic and nucleophilic sites crucial for molecular interactions. Furthermore, Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for predicting the reactivity of the molecule. The energy gap between HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. For example, in the study of 2-(4-chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid, quantum chemical methods were used to characterize the molecular structure and its anionic form nih.gov.

Table 1: Representative Quantum Chemical Calculation Parameters for a Structurally Similar Compound (Data is illustrative and based on calculations for 2-(4-chlorophenyl)-1-methyl-1H-benzo[d]imidazole)

| Parameter | Method/Basis Set | Calculated Value |

| HOMO Energy | DFT/B3LYP/6-31G(d) | -6.2 eV |

| LUMO Energy | DFT/B3LYP/6-31G(d) | -1.5 eV |

| HOMO-LUMO Gap | DFT/B3LYP/6-31G(d) | 4.7 eV |

| Dipole Moment | DFT/B3LYP/6-31G(d) | 3.5 D |

Note: This data is for a representative, structurally related compound and not 4-(2-chlorophenyl)oxazole itself.

Molecular Docking and Ligand-Receptor Interaction Predictions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to predict the binding affinity and interaction of a small molecule ligand with the active site of a protein receptor. For example, in studies of 2-(4-chlorophenyl)-5-aryl-1,3,4-oxadiazole analogues, molecular docking was used to investigate their interaction with the EGFR tyrosine kinase active site researchgate.netresearchgate.net. These studies identified key amino acid residues, such as Cys797, Leu792, and Met793, that are crucial for the binding of the ligand researchgate.netresearchgate.net.

Similarly, for this compound, docking studies could be performed against various potential biological targets to predict its binding modes and affinities. The results of such studies, often expressed as a docking score or binding energy, help in prioritizing compounds for further experimental testing. For instance, in a study on new 1,3,4-oxadiazole-based compounds, the highest docking score against the EGFR tyrosine kinase was -7.89 kcal/mol for one of the potent compounds nih.gov.

Table 2: Illustrative Molecular Docking Results for a Related Oxadiazole Compound against EGFR Tyrosine Kinase

| Compound | Docking Score (kcal/mol) | Interacting Residues |

| 2-(4-chlorophenyl)-5-aryl-1,3,4-oxadiazole analogue | -8.5 | Cys797, Leu792, Met793 |

| Another active analogue | -7.9 | Cys797, Leu792, Met793 |

Note: This data is illustrative and based on findings for structurally related oxadiazole compounds.

Structure-Activity Relationship (SAR) Modeling and Predictions (Non-Clinical)

Structure-Activity Relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound by making systematic chemical modifications. nih.gov In silico SAR modeling helps in understanding how different functional groups and structural features of a molecule contribute to its biological activity. nih.gov For a series of related compounds, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate physicochemical properties with biological activity.

For oxazole-containing compounds, SAR studies have been instrumental in identifying key structural features for their biological effects. For example, in a study of oxazolo[3,4-a]pyrazine derivatives as neuropeptide S receptor antagonists, SAR analysis revealed the importance of specific substituents on the pyrazine (B50134) ring for antagonist potency nih.govacs.org. While specific SAR data for this compound is not available, a systematic synthesis and evaluation of its derivatives would allow for the development of an SAR model. This would involve modifying the chlorophenyl ring with different substituents or altering the oxazole (B20620) ring to understand their impact on a specific biological activity.

In Silico Predictions of Biological Activity and Mechanistic Pathways

In silico tools can predict a wide range of biological activities and pharmacokinetic properties of a molecule before it is synthesized. These predictions are based on the structural similarity of the new molecule to compounds with known activities. For instance, a study on 4-(4-chlorophenyl)thiazole compounds, which are structurally similar to this compound, used in silico methods to evaluate their pharmacokinetic properties and found that they showed good oral availability nih.govresearchgate.net. The study then proceeded with in vitro testing, which confirmed the antiparasitic activity of these compounds against Leishmania amazonensis and Trypanosoma cruzi nih.govresearchgate.net.

For this compound, various online platforms and software can be used to predict its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory effects. These predictions can also suggest potential mechanisms of action by identifying likely protein targets. Such in silico screening helps in hypothesis generation and guides the design of focused experimental studies.

Table 3: Predicted ADME Properties for a Structurally Similar Thiazole (B1198619) Compound (ADME: Absorption, Distribution, Metabolism, and Excretion)

| Property | Predicted Value |

| Oral Bioavailability | Good |

| Lipinski's Rule of Five | 0 violations |

| Blood-Brain Barrier Permeation | Low |

| CYP2D6 Inhibition | Likely |

Note: This data is for a representative, structurally related thiazole compound and not this compound itself.

Applications of 4 2 Chlorophenyl Oxazole Derivatives in Advanced Organic Synthesis

Role as Versatile Building Blocks in Complex Molecule Synthesis

Derivatives of 4-(2-chlorophenyl)oxazole are highly valued as versatile building blocks in the synthesis of complex organic molecules. The oxazole (B20620) core is a common motif in many biologically active natural products and pharmaceutical compounds, and the ability to introduce specific aryl groups, such as 2-chlorophenyl at the C4 position, provides a strategic starting point for further molecular elaboration. nih.gov The true versatility of this scaffold is realized when other positions on the oxazole ring (typically C2 and C5) are functionalized with reactive handles, such as halogens or triflates, enabling their participation in powerful cross-coupling reactions.

One of the most prominent methods for utilizing such building blocks is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. nih.govtandfonline.com This reaction allows for the formation of carbon-carbon bonds between a functionalized oxazole and a variety of aryl or heteroaryl boronic acids. organic-chemistry.org For instance, a hypothetical derivative like 2-bromo-4-(2-chlorophenyl)oxazole could be selectively coupled with different boronic acids to generate complex tri-aryl systems, which are difficult to construct using other methods. The regioselectivity of the coupling can often be controlled by the choice of catalyst, ligands, and reaction conditions. rsc.org

The van Leusen oxazole synthesis is another fundamental method that can produce 4,5-disubstituted oxazoles, which can then serve as building blocks for more complex structures. nih.gov The inherent stability of the oxazole ring allows it to be carried through multiple synthetic steps, making it an ideal platform for convergent synthesis strategies where complex fragments are prepared separately before being joined.

Below is a table illustrating the potential of functionalized this compound derivatives as platforms in Suzuki-Miyaura cross-coupling reactions.

| Starting Oxazole Building Block | Coupling Partner (Boronic Acid) | Potential Product Structure | Significance of Transformation |

|---|---|---|---|

| 2-Bromo-4-(2-chlorophenyl)oxazole | Phenylboronic acid | 2-Phenyl-4-(2-chlorophenyl)oxazole | Formation of a core biaryl-oxazole structure. |

| 5-Bromo-4-(2-chlorophenyl)oxazole | Thiophene-2-boronic acid | 5-(Thiophen-2-yl)-4-(2-chlorophenyl)oxazole | Introduction of a heteroaromatic ring, creating scaffolds for medicinal chemistry. |

| 4-(2-Chlorophenyl)-2-(triflyloxy)oxazole | 4-Methoxyphenylboronic acid | 4-(2-Chlorophenyl)-2-(4-methoxyphenyl)oxazole | Coupling at the C2 position to build electronically diverse molecules. |

Utilization as Ligands in Metal-Catalyzed Reactions

The nitrogen atom at position 3 of the oxazole ring is of a pyridine-type, meaning its lone pair of electrons is available for coordination with metal centers. This characteristic allows oxazole derivatives, including those bearing a 4-(2-chlorophenyl) substituent, to function as N-donor ligands in transition metal catalysis. The electronic properties of the ligand, which are crucial for the stability and reactivity of the resulting metal complex, can be fine-tuned by the substituents on the oxazole and phenyl rings. The 2-chloro group, being electron-withdrawing, can modulate the electron density at the coordinating nitrogen atom, thereby influencing the catalytic activity.

Research has demonstrated that oxazole-containing structural units can serve as effective ligands in various catalytic processes. For example, vanadium complexes featuring oxazole-based ligands have been successfully employed as catalysts in ethylene (B1197577) and ethylene-norbornene copolymerization reactions. mdpi.com While specific studies detailing the use of this compound as a ligand are not prominent, the established precedent for the oxazole class suggests its potential in this domain. Bidentate or pincer-type ligands incorporating the this compound motif could be designed to create well-defined coordination environments for a range of metals, including palladium, copper, rhodium, and iridium, for applications in cross-coupling, hydrogenation, and C-H activation reactions.

The table below summarizes the established use of general oxazole derivatives as ligands in catalysis, highlighting the potential roles for this compound-based systems.

| Metal Center | Type of Reaction Catalyzed | Role of Oxazole Ligand | Reference Application |

|---|---|---|---|

| Vanadium | Olefin Polymerization | Controls polymer microstructure and catalyst activity. | Ethylene-norbornene copolymerization. mdpi.com |

| Palladium | Cross-Coupling (e.g., Suzuki, Heck) | Stabilizes the active Pd species and influences selectivity. | General application in C-C bond formation. |

| Copper | Azide-Alkyne Cycloaddition (CuAAC) | Accelerates the reaction and can induce asymmetry with chiral ligands. | Synthesis of triazoles and other heterocycles. |

| Rhodium/Iridium | Asymmetric Hydrogenation | Provides a chiral environment for enantioselective bond formation. | Synthesis of chiral pharmaceuticals and fine chemicals. |

Contributions to Material Science Research (e.g., Fluorescent Dyes, Polymers in Research Contexts)

In material science, rigid aromatic heterocyclic compounds are often explored for their unique optical and electronic properties. Derivatives of this compound are candidates for research in areas such as fluorescent dyes and specialized polymers due to their stable, conjugated structure.

Fluorescent Dyes: The development of small-molecule fluorophores is critical for applications in bioimaging and sensing. nih.gov Many fluorescent dyes are based on a donor-acceptor architecture, where electron-donating and electron-accepting groups are connected by a π-conjugated system. The aryloxazole core can act as this conjugated bridge. By attaching an electron-donating group (e.g., -N(CH₃)₂, -OCH₃) to one part of the molecule and an electron-accepting group (e.g., -CN, -NO₂) to another, a derivative of this compound could be engineered to exhibit intramolecular charge transfer (ICT), a common mechanism for fluorescence. The specific emission wavelength and quantum yield would be influenced by the nature of the substituents and the solvent environment.

Polymers in Research Contexts: The incorporation of heterocyclic rings like oxazole into polymer backbones can impart desirable properties such as thermal stability, mechanical strength, and specific electronic characteristics. For instance, polymers containing oxadiazole units have been investigated for use in organic light-emitting diodes (OLEDs) and as electron-accepting materials in solar cells. researchgate.netresearchgate.net Similarly, bifunctional derivatives of this compound could be synthesized to act as monomers for polymerization. For example, creating a derivative with two polymerizable groups (e.g., boronic esters or terminal alkynes) would allow its incorporation into conjugated polymers via Suzuki polycondensation or azide-alkyne cycloaddition polymerization. mdpi.com The resulting polymers would be of interest for their potential use in organic electronics and other advanced material applications, where the rigid oxazole unit and the electronic nature of the chlorophenyl group would influence the final properties of the material.

The following table outlines potential research applications of this compound derivatives in material science.

| Material Type | Design Principle | Potential Application | Role of the this compound Unit |

|---|---|---|---|

| Fluorescent Dye | Intramolecular Charge Transfer (ICT) via a Donor-π-Acceptor structure. | Biological imaging, chemical sensors. | Acts as the rigid, π-conjugated linker between donor and acceptor groups. |

| Conjugated Polymer | Polymerization of bifunctional monomers (e.g., via Suzuki polycondensation). | Organic electronics (OLEDs, organic photovoltaics). | Provides thermal stability and influences the polymer's electronic band gap. |

| High-Performance Thermoset | Cross-linking of monomers containing reactive groups (e.g., ethynyl, maleimide). | Aerospace composites, microelectronics. | Contributes to a high glass transition temperature and chemical resistance. |

Future Perspectives and Emerging Research Avenues for 4 2 Chlorophenyl Oxazole

Development of Novel and Efficient Synthetic Protocols

The synthesis of oxazole (B20620) derivatives is a well-established field, yet the pursuit of more efficient, sustainable, and versatile methods continues to be a primary focus. ijpsonline.comresearchgate.net Future research in the synthesis of 4-(2-chlorophenyl)oxazole is expected to move beyond traditional methods like the Robinson-Gabriel and Fischer syntheses, which often require harsh conditions and produce significant waste. researchgate.netijpsonline.com

Emerging protocols that are likely to be adapted and optimized for this compound include:

Photocatalysis: Visible-light photocatalysis offers a milder and more environmentally friendly approach to constructing the oxazole ring from readily available precursors like α-bromoketones and benzylamines. organic-chemistry.org

Electrochemical Synthesis: This method avoids the need for external chemical oxidants, offering a highly efficient and sustainable route to polysubstituted oxazoles. organic-chemistry.org

Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and improve yields, making it an attractive option for the rapid synthesis of libraries of this compound analogs. nih.govnih.gov

Flow Chemistry: Continuous flow synthesis provides enhanced control over reaction parameters, leading to higher yields, improved purity, and safer handling of reactive intermediates.

A key area of development will be the one-pot synthesis of highly substituted oxazoles, including this compound derivatives, from simple and commercially available starting materials. nih.govijpsonline.com For instance, the van Leusen oxazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC), has been adapted for one-pot reactions in ionic liquids to produce 4,5-disubstituted oxazoles. nih.gov

Table 1: Comparison of Conventional and Emerging Synthetic Protocols for Oxazoles

| Protocol | Description | Advantages | Potential for this compound |

| Robinson-Gabriel Synthesis | Cyclodehydration of 2-acylamino ketones. | Well-established, good for 2,5-diaryloxazoles. | Applicable, but may require harsh conditions. |

| Fischer Oxazole Synthesis | Reaction of cyanohydrins with aldehydes. | Access to 2,5-disubstituted oxazoles. | Feasible, but may have limited substrate scope. |

| Van Leusen Reaction | Reaction of aldehydes with TosMIC. nih.gov | Mild conditions, good for 5-substituted oxazoles. | Adaptable for 4,5-disubstituted analogs. |

| Photocatalysis | Visible-light mediated cyclization. organic-chemistry.org | Mild, sustainable, high functional group tolerance. | High potential for efficient and green synthesis. |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate reactions. nih.govnih.gov | Rapid, high yields, energy efficient. | Excellent for rapid library synthesis and optimization. |

Deeper Mechanistic Understanding of Chemical Transformations

A more profound understanding of the reaction mechanisms underlying the synthesis and transformation of this compound is crucial for the development of more efficient and selective synthetic routes. Future research will likely employ a combination of experimental and computational techniques to elucidate the intricate details of these chemical processes.

Key areas for mechanistic investigation include:

Cyclization Pathways: Elucidating the precise mechanism of oxazole ring formation in newer synthetic methods, such as photocatalytic and electrochemical approaches, will enable further optimization of these reactions.

Intermediate Characterization: The isolation and characterization of reaction intermediates, such as the oxazoline (B21484) intermediate in the van Leusen synthesis, can provide valuable insights into the reaction pathway. nih.gov

Catalyst-Substrate Interactions: Understanding how various catalysts, including transition metals and photocatalysts, interact with the reactants at a molecular level is key to designing more effective catalytic systems.

Regioselectivity Control: For the synthesis of polysubstituted oxazoles, a detailed mechanistic understanding is essential for controlling the regioselectivity of the reaction, ensuring the desired substitution pattern.

Advanced Computational Modeling for Rational Design

Computational chemistry and molecular modeling are becoming indispensable tools in modern drug discovery and materials science. For this compound, these techniques offer a powerful approach to rationally design novel derivatives with enhanced biological activity or specific material properties.

Future applications of computational modeling in this area include:

Molecular Docking: This technique can be used to predict the binding affinity and orientation of this compound derivatives within the active site of a biological target, such as an enzyme or receptor. biointerfaceresearch.comnih.govekb.eg This information is invaluable for designing more potent and selective inhibitors.

Pharmacophore Modeling: By identifying the key structural features required for a specific biological activity, pharmacophore models can guide the design of new molecules with a higher probability of success.

In Silico ADMET Prediction: The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties using computational models can help to identify and eliminate drug candidates with unfavorable pharmacokinetic or toxicological profiles at an early stage of development. jcchems.com

Quantum Mechanical Calculations: These calculations can provide detailed insights into the electronic structure and reactivity of this compound, aiding in the prediction of its chemical behavior and the design of new reactions.

Table 2: Application of Computational Tools in the Rational Design of this compound Derivatives

| Computational Tool | Application | Expected Outcome |

| Molecular Docking | Predict binding of derivatives to target proteins. biointerfaceresearch.comnih.govekb.eg | Identification of potent and selective inhibitors. |

| Pharmacophore Modeling | Identify essential structural features for activity. | Design of novel compounds with improved activity. |

| ADMET Prediction | In silico evaluation of pharmacokinetic and toxicity profiles. jcchems.com | Early-stage elimination of unsuitable drug candidates. |

| Quantum Mechanics | Analyze electronic structure and reactivity. | Deeper understanding of chemical properties and reaction mechanisms. |

Exploration of Undiscovered Biological Applications

The oxazole nucleus is a well-known privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. museonaturalistico.it While some biological activities of chlorophenyl-substituted oxadiazoles (B1248032) and related compounds have been explored, the full therapeutic potential of this compound remains largely untapped. mdpi.com

Future research should focus on:

High-Throughput Screening: Screening large libraries of this compound derivatives against a diverse panel of biological targets can uncover novel and unexpected therapeutic applications.

Phenotypic Screening: This approach, which focuses on the effect of a compound on cellular or organismal phenotype, can identify compounds with novel mechanisms of action, even without prior knowledge of the specific molecular target.

Targeting Emerging Diseases: The unique structural features of this compound may make it a suitable starting point for the development of drugs against emerging infectious diseases or other unmet medical needs.

Agrochemical Applications: The biological activity of oxazole derivatives is not limited to medicine; they also have potential applications as herbicides, insecticides, and fungicides.

Integration with Green Chemistry Principles for Sustainable Research

The principles of green chemistry are increasingly being integrated into all aspects of chemical research and development to minimize the environmental impact of chemical processes. ijpsonline.com Future research on this compound should prioritize the adoption of sustainable practices.

Key green chemistry approaches applicable to this research include:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives, such as water, ionic liquids, or deep eutectic solvents, is a key aspect of green synthesis.

Catalysis: The use of highly efficient and recyclable catalysts, including biocatalysts and nanocatalysts, can reduce waste and energy consumption.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product minimizes the generation of waste.

Energy Efficiency: The use of energy-efficient techniques, such as microwave and ultrasound-assisted synthesis, can significantly reduce the carbon footprint of chemical production. nih.gov

By embracing these future perspectives and emerging research avenues, the scientific community can unlock the full potential of this compound, leading to the development of novel therapeutics, advanced materials, and more sustainable chemical processes.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(2-chlorophenyl)oxazole and its derivatives?

- Methodological Answer : Acylaminoacylation of aromatic hydrocarbons with substituted oxazolones is a key approach. For example, reacting 2-[4-(halobenzenesulfonyl)phenyl]-5-oxazolones with aromatic substrates (e.g., toluene) in the presence of anhydrous AlCl₃ yields oxazole derivatives. Subsequent cyclization with POCl₃ generates the oxazole ring . Adjustments to substituents (e.g., using 2-chlorophenyl precursors) enable targeted synthesis.

Q. How is this compound characterized spectroscopically?

- Methodological Answer : Combined spectroscopic techniques are essential:

- IR spectroscopy : Identifies functional groups (e.g., C=N stretching at ~1600–1650 cm⁻¹) and ring vibrations .

- NMR : ¹H-NMR detects aromatic proton environments (e.g., deshielded protons near the chlorine substituent), while ¹³C-NMR confirms oxazole ring carbons and substituent effects .

- UV-Vis : Reveals electronic transitions influenced by non-coplanar ring systems (e.g., oxazole and aryl rings) .

Q. What biological activities are associated with this compound analogs?

- Methodological Answer : While direct data on this compound is limited, structurally related oxazoles show antiparasitic (e.g., leishmanicidal activity via in vitro assays against Leishmania promastigotes) and antimicrobial properties. Bioactivity screening should involve:

- In vitro assays : Cell viability tests (MTT assay) and enzyme inhibition studies.

- Structure-activity relationship (SAR) : Modifying substituents (e.g., halogen position) to optimize activity .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives for target-specific applications?

- Methodological Answer :

- Docking studies : Use software like AutoDock Vina to predict binding affinities to target proteins (e.g., trypanothione reductase for antiparasitic activity) .

- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with substituent effects .

Q. What structural insights can X-ray crystallography provide for this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction reveals:

- Dihedral angles : Non-coplanarity between oxazole and aryl rings (e.g., 9.5° twist in dichlorophenyl-oxadiazole analogs), influencing conjugation and steric interactions .

- Intermolecular interactions : C–H···Cl hydrogen bonds stabilize crystal packing, relevant for material stability .

Q. How do transition metal complexes of this compound derivatives enhance antifungal activity?

- Methodological Answer : Complexation with Cu(II), Co(II), or Ni(II) ions improves bioactivity:

- Synthesis : React this compound ligands with metal salts (e.g., CuCl₂·2H₂O) in ethanol under reflux.

- Characterization : Use molar conductance, magnetic susceptibility, and ESR to confirm octahedral or square-planar geometries .

- Activity : Enhanced antifungal potency against Candida spp. due to increased membrane permeability .

Q. How do substituent position and electronic effects influence the reactivity of this compound?

- Methodological Answer :

- Electron-withdrawing groups (e.g., Cl) : Meta/para positions reduce electron density on the oxazole ring, altering nucleophilic substitution kinetics.

- Steric effects : Ortho-substituted chlorophenyl groups hinder cyclization efficiency during synthesis .

Q. What experimental strategies resolve contradictions in reported spectral data for oxazole derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.